molecular formula C9H10N2O2S B14019650 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile

2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile

Cat. No.: B14019650
M. Wt: 210.26 g/mol
InChI Key: VURACBZXYWOCGE-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of an amino group, a methyl group, a methylsulfonyl group, and a nitrile group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of 4-methylbenzonitrile to introduce a nitro group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. The methylsulfonyl group can enhance the compound’s solubility and stability, making it more effective in biological systems . The compound’s interactions with enzymes and receptors can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile is unique due to the presence of both an amino group and a methylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various scientific applications .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-amino-4-methyl-5-methylsulfonylbenzonitrile

InChI

InChI=1S/C9H10N2O2S/c1-6-3-8(11)7(5-10)4-9(6)14(2,12)13/h3-4H,11H2,1-2H3

InChI Key

VURACBZXYWOCGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)C#N)N

Origin of Product

United States

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